molecular formula C4H6ClNO B2840205 3-(Chloromethyl)-4,5-dihydro-1,2-oxazole CAS No. 1893432-12-6

3-(Chloromethyl)-4,5-dihydro-1,2-oxazole

Cat. No. B2840205
CAS RN: 1893432-12-6
M. Wt: 119.55
InChI Key: AMHRAISHQRLWGU-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been found to possess various biological activities, including antibacterial, antifungal, and anticancer properties. The purpose of

Scientific Research Applications

Synthetic Scaffolds for Chemical Elaboration

"3-(Chloromethyl)-4,5-dihydro-1,2-oxazole" and its derivatives serve as reactive scaffolds for synthetic chemistry, enabling the preparation of a variety of functionalized oxazoles. For example, 2-(Halomethyl)-4,5-diphenyloxazoles have been utilized in the synthesis of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. The chloromethyl analogue specifically facilitates these substitutions, showcasing the versatility of these compounds in organic synthesis (Patil & Luzzio, 2016).

Oxidative Gold Catalysis

In the realm of catalysis, the bidentate ligand-modified gold catalysis has been applied to coerce the reaction of α-oxo gold carbenes with nucleophiles, leading to the efficient synthesis of 2,4-disubstituted oxazoles. This process highlights the potential of using "this compound" derivatives in innovative catalytic methods, particularly in the formation of oxazole rings, which are significant in various natural products (Luo et al., 2012).

Synthesis of Energetic Materials

The compound has implications in the design of high-performance insensitive energetic materials. For instance, the introduction of N-oxides into triazole compounds, leading to enhanced energetic properties, showcases the potential of "this compound" in the development of novel materials with significant performance characteristics (Dippold & Klapötke, 2013).

Antimicrobial Activity

Compounds derived from "this compound" have been studied for their antimicrobial properties. For instance, derivatives of 5-trichloromethyl-4,5-dihydroisoxazoles synthesized through cyclocondensation exhibited antibacterial and antifungal activities, highlighting their potential as leads for new antimicrobial agents (Flores et al., 2013).

properties

IUPAC Name

3-(chloromethyl)-4,5-dihydro-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c5-3-4-1-2-7-6-4/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHRAISHQRLWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CON=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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